8-(2,4-Dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidaz olidino[1,2-h]purine-2,4-dione
Description
8-(2,4-Dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is a complex organic compound with a unique structure that includes a morpholine ring, a purine base, and various substituents
Properties
IUPAC Name |
6-(2,4-dimethylphenyl)-4-methyl-2-(2-morpholin-4-ylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O3/c1-15-4-5-17(16(2)14-15)26-8-9-27-18-19(23-21(26)27)24(3)22(30)28(20(18)29)7-6-25-10-12-31-13-11-25/h4-5,14H,6-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQSKRCQVXPZBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-(2,4-Dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Purine Base: This step involves the construction of the purine ring system, which can be achieved through cyclization reactions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions.
Substitution Reactions:
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
8-(2,4-Dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace functional groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-(2,4-Dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs are effective.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(2,4-Dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The pathways involved in its action include modulation of cellular signaling cascades and interference with nucleic acid synthesis.
Comparison with Similar Compounds
Similar compounds to 8-(2,4-Dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione include other purine analogs and morpholine derivatives. These compounds share structural similarities but differ in their substituents and functional groups, which can significantly impact their biological activity and chemical properties. Examples of similar compounds include:
- 8-(2,6-Dimethyl-4-morpholinyl)methyl-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione .
- (4-methoxyphenyl)-[2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone .
The uniqueness of 8-(2,4-Dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione lies in its specific combination of substituents, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
